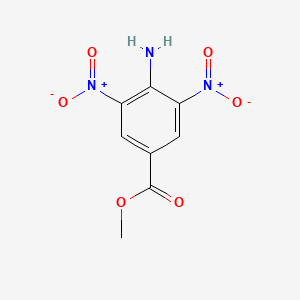

Methyl 4-amino-3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMURBICUSFNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-3,5-dinitrobenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 4-amino-3,5-dinitrobenzoate

Introduction and Chemical Identity

This compound is an aromatic compound characterized by a central benzene ring substituted with a methyl ester group at position 1, an amino group at position 4, and two nitro groups at positions 3 and 5. The strategic placement of these functional groups—an electron-donating amino group and two strongly electron-withdrawing nitro groups—makes it a unique and potentially valuable building block in medicinal chemistry and materials science. The structure suggests a high degree of polarity and reactivity, offering multiple sites for further chemical modification.

A critical aspect of its chemistry is the influence of the substituents on the aromatic ring's reactivity. The amino group is a powerful activating group and ortho-, para-director, while the nitro groups are strong deactivating groups and meta-directors. This electronic interplay governs the compound's chemical behavior and potential synthetic utility.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of structurally similar compounds such as Methyl 3,5-dinitrobenzoate and various aminobenzoates, the following properties for this compound can be anticipated.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale/Comparison |

| Molecular Formula | C₈H₇N₃O₆ | Based on the chemical name. |

| Molecular Weight | ~241.16 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to orange solid | Nitro-aromatic compounds are typically colored. |

| Melting Point | > 200 °C | The presence of multiple polar groups (amino, nitro) and the potential for intermolecular hydrogen bonding would likely lead to a high melting point, similar to 4-Amino-3,5-dinitrobenzoic acid. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The polar functional groups suggest some water solubility, but the aromatic ring limits it. Good solubility in polar aprotic solvents is expected. |

| pKa | The amino group will be basic, while the overall molecule will be weakly acidic due to the nitro groups. | The exact pKa would require experimental determination. |

Spectroscopic Data Interpretation

Predicting the spectroscopic signatures is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shift of the aromatic protons would be downfield due to the deshielding effect of the nitro groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing lower intensity), and the methyl carbon of the ester.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1540 and ~1350 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) and nitro groups (•NO₂).

Synthesis and Reaction Pathways

A plausible synthetic route to this compound can be designed based on established organic chemistry principles and procedures reported for analogous compounds. A multi-step synthesis starting from a readily available precursor is the most likely approach.

Proposed Synthetic Workflow

A logical pathway would involve the nitration of a 4-aminobenzoic acid derivative, followed by esterification. The order of these steps is critical to achieving the desired substitution pattern.

An In-depth Technical Guide to 4-amino-3,5-dinitrobenzoic acid methyl ester: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-amino-3,5-dinitrobenzoic acid methyl ester, a nitroaromatic compound with potential applications in organic synthesis and materials science. While direct experimental data for this specific ester is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and safe handling.

Molecular Structure and Physicochemical Properties

4-amino-3,5-dinitrobenzoic acid methyl ester possesses a core structure of a benzene ring substituted with an amino group, two nitro groups, and a methyl ester functionality. The electron-withdrawing nature of the two nitro groups and the methyl ester group significantly influences the electron density of the aromatic ring and the reactivity of the amino group.

Chemical Structure:

Caption: Chemical structure of 4-amino-3,5-dinitrobenzoic acid methyl ester.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₈H₇N₃O₆ | Calculation |

| Molecular Weight | 241.16 g/mol | Calculation |

| Appearance | Likely a yellow to orange solid | Analogy to related nitroaromatic compounds. |

| Melting Point | Expected to be a solid with a defined melting point. | General property of similar organic compounds. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water and nonpolar solvents. | Based on the polarity of functional groups. |

| pKa (of parent acid) | 4.00 ± 0.04 | [1] |

Synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester

The synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester can be logically approached through a two-step process: the nitration of a suitable precursor to form 4-amino-3,5-dinitrobenzoic acid, followed by its esterification.

Synthesis of the Precursor: 4-amino-3,5-dinitrobenzoic acid

A plausible synthetic route to the parent acid involves the dinitration of 4-aminobenzoic acid. However, a more controlled and higher-yielding approach starts from 4-chloro-3,5-dinitrobenzoic acid, followed by nucleophilic aromatic substitution of the chloro group with ammonia. A detailed protocol for the synthesis of 4-amino-3,5-dinitrobenzoic acid is available.[2]

Proposed Synthesis via Fischer Esterification

The most direct and common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol.

Caption: Proposed workflow for the synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester.

Experimental Protocol (Proposed):

This protocol is adapted from the successful synthesis of the analogous 4-amino-3-nitrobenzoic acid methyl ester.[3][4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3,5-dinitrobenzoic acid.

-

Addition of Reagents: Add a significant excess of anhydrous methanol to the flask to serve as both the solvent and the reactant.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction process to maximize the yield.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[7]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[7]

-

Aqueous Workup with Sodium Bicarbonate: This step is crucial to neutralize the acid catalyst and to remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 4-amino-3,5-dinitrobenzoic acid methyl ester is not available in the reviewed literature. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~8.5 - 9.0 | s | 2H | Ar-H | The two aromatic protons are in a highly deshielded environment due to the strong electron-withdrawing effects of the two ortho nitro groups and the para ester group. Similar protons in methyl 3,5-dinitrobenzoate appear around 9.1 ppm.[8] |

| ~7.0 - 8.0 | br s | 2H | -NH₂ | The chemical shift of the amino protons can vary depending on the solvent and concentration. |

| ~3.9 | s | 3H | -COOCH₃ | This is a typical chemical shift for methyl ester protons. For example, the methyl protons of methyl 3-nitrobenzoate appear at approximately 3.9 ppm.[9] |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale/Comparison |

| ~165 | C =O | Typical chemical shift for an ester carbonyl carbon. The carbonyl carbon in methyl 3-nitrobenzoate resonates at 164 ppm.[4] |

| ~150 | C -NH₂ | The carbon attached to the amino group will be significantly shielded compared to the carbons attached to the nitro groups. |

| ~140 | C -NO₂ | The carbons bearing the nitro groups will be deshielded. |

| ~120-130 | Aromatic C H | The aromatic CH carbons will appear in this region. |

| ~115 | C -COOCH₃ | The carbon attached to the ester group will be in this region. |

| ~53 | -COOC H₃ | A characteristic chemical shift for the methyl carbon of a methyl ester. The methyl carbon of methyl 3-nitrobenzoate resonates at 52 ppm.[4] |

Predicted Infrared (IR) Spectrum:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale/Comparison |

| 3300 - 3500 | N-H stretching | Amino (-NH₂) | Characteristic stretching vibrations for primary amines. |

| ~1720 | C=O stretching | Ester (-COOCH₃) | A strong absorption band typical for ester carbonyls. The ester C=O stretch in methyl 3-nitrobenzoate is observed at ~1715 cm⁻¹.[10] |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching | Nitro (-NO₂) | Strong characteristic absorption bands for nitro groups. These are observed in methyl 3-nitrobenzoate at ~1520 and ~1350 cm⁻¹.[10] |

| ~1250 | C-O stretching | Ester (-COOCH₃) | |

| Aromatic C-H and C=C stretching | Aromatic Ring | Aromatic C-H stretches typically appear above 3000 cm⁻¹, while C=C stretches are in the 1450-1600 cm⁻¹ region. | [11] |

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 241. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the nitro groups (-NO₂, m/z 46).

Potential Applications

While specific applications for 4-amino-3,5-dinitrobenzoic acid methyl ester have not been extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from its parent acid and related dinitrobenzoic acid derivatives.

-

Intermediate in Organic Synthesis: The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—makes it a potentially valuable intermediate for the synthesis of more complex molecules. The amino group can be diazotized and converted to a variety of other functional groups.

-

Precursor for Dyes and Pigments: The chromophoric nitro groups and the auxochromic amino group suggest its potential as a precursor for the synthesis of azo dyes and other colorants.

-

Component in Specialty Polymers: 3,5-Dinitrobenzoic acid derivatives are used in the synthesis of specialty polymers to enhance thermal stability and mechanical properties.[1] The subject molecule could potentially be incorporated into polymer backbones or used as a cross-linking agent.

-

Pharmaceutical and Agrochemical Research: Nitroaromatic compounds are present in some pharmaceuticals and agrochemicals.[10][12] This molecule could serve as a scaffold for the development of new bioactive compounds.

-

Reagent in Analytical Chemistry: 3,5-Dinitrobenzoic acid is used to derivatize alcohols and amines for their identification.[3][13] The methyl ester could potentially be used in similar applications or as a standard in analytical methods.[2]

Safety and Handling

Specific toxicity data for 4-amino-3,5-dinitrobenzoic acid methyl ester is not available. However, based on the data for related nitroaromatic compounds, it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Fire Hazards: While not explicitly determined, many nitroaromatic compounds are flammable or can be explosive under certain conditions. Keep away from heat, sparks, and open flames.

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use and to perform a thorough risk assessment for any new experimental procedure.

Conclusion

4-amino-3,5-dinitrobenzoic acid methyl ester is a multifaceted molecule with significant potential in various fields of chemical research and development. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of its structural analogues. As research into novel materials and pharmaceuticals progresses, compounds like this will undoubtedly play a crucial role as versatile building blocks. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this intriguing nitroaromatic compound.

References

-

Wikipedia. 3,5-Dinitrobenzoic acid. [Link]

-

Centers for Disease Control and Prevention. Supporting Information. [Link]

-

Ottokemi. 3,5-Dinitrobenzoic acid, GR 99%+. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

-

LookChem. Cas 99-34-3,3,5-Dinitrobenzoic acid. [Link]

-

University of Missouri–St. Louis. Experiment 22. The Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

-

PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

-

SpectraBase. Methyl 3,5-dinitro benzoate. [Link]

-

EduBirdie. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

University of California, Santa Cruz. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]

-

NIST. Methyl 4(methylamino)benzoate. [Link]

-

PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

-

PubChem. Methyl 4-amino-3-nitrobenzoate. [Link]

-

ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. [Link]

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

-

ResearchGate. Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

-

SpectraBase. Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Royal Society of Chemistry. 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

-

PubChem. Methyl 4-methyl-3,5-dinitrobenzoate. [Link]

-

ResearchGate. (PDF) Methyl 3-amino-4-butanamido-5-methylbenzoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. 3,5-Dinitrobenzoic acid, GR 99%+ 99-34-3 India [ottokemi.com]

- 4. aiinmr.com [aiinmr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Methyl 3,5-dinitrobenzoate(2702-58-1) 1H NMR [m.chemicalbook.com]

- 9. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead - Edubirdie [edubirdie.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 13. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

Methyl 4-amino-3,5-dinitrobenzoate solubility in organic solvents

Technical Whitepaper: Solubility Profile & Handling of Methyl 4-amino-3,5-dinitrobenzoate

Executive Summary this compound (CAS: 54226-20-9) is a highly functionalized aromatic intermediate used primarily in the synthesis of polybenzimidazoles, dyes, and pharmaceutical scaffolds requiring a 3,4,5-substituted benzene core.[1] Its physicochemical behavior is dominated by the "push-pull" electronic effect between the electron-donating amine and the electron-withdrawing nitro/ester groups.[1] This guide provides a definitive technical analysis of its solubility, solvent selection for processing, and purification protocols.

Part 1: Chemical Identity & Physicochemical Basis[1][2][3]

The solubility behavior of this compound is dictated by its high polarity and potential for intermolecular hydrogen bonding.[1]

| Property | Data / Description |

| Chemical Name | This compound |

| CAS Number | 54226-20-9 |

| Molecular Formula | C₈H₇N₃O₆ |

| Molecular Weight | 241.16 g/mol |

| Appearance | Light yellow to orange crystalline solid |

| Electronic Character | Push-Pull System: The central amine donates electron density ( |

| H-Bonding | Donor: Primary amine (–NH₂).[1] Acceptor: Nitro groups (–NO₂) and Ester carbonyl (–C=O).[1] |

Theoretical Solubility Prediction (Hansen Parameters)

Based on group contribution methods, the molecule exhibits:

-

High Polarity (

): Due to nitro/ester groups.[1] -

Moderate H-Bonding (

): Due to the amine.[1] -

Result: It favors polar aprotic solvents (DMSO, DMF) and shows temperature-dependent solubility in polar protic solvents (MeOH, EtOH).[1]

Part 2: Experimental Solubility Data & Solvent Selection

The following solubility profile is synthesized from experimental synthesis workups and structural analogs (e.g., methyl 3,5-dinitrobenzoate).

Solubility Classification Table

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Solubility Rating (Hot/Reflux) | Operational Notes |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Very High | Ideal for NMR and reactions; difficult to remove.[1] |

| Polar Aprotic | DMF / DMAc | High | Very High | Alternative reaction solvent; high boiling point.[1] |

| Polar Aprotic | Acetone | Moderate-High | High | Good for transfer; poor for recrystallization (too soluble).[1] |

| Polar Protic | Methanol | Low-Moderate | High | Primary Recrystallization Solvent. |

| Polar Protic | Ethanol | Low | Moderate-High | Safer alternative to MeOH; may require water co-solvent.[1] |

| Chlorinated | DCM / Chloroform | Moderate | High | Good for extraction/workup; solubilizes impurities.[1] |

| Esters | Ethyl Acetate | Low-Moderate | Moderate | Useful for extraction but often requires large volumes.[1] |

| Non-Polar | Hexanes / Heptane | Insoluble | Insoluble | Anti-solvent for precipitation.[1] |

| Aqueous | Water | Insoluble | Insoluble | Used to quench reactions and precipitate the product.[1] |

Part 3: Critical Workflows & Protocols

Solvent Selection Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection. Methanol is the optimal choice for purification via thermal gradient.

Recrystallization Protocol (Standard Purity)

This protocol utilizes the steep solubility curve of the compound in Methanol.

-

Objective: Purify crude this compound (e.g., post-nitration).

-

Solvent System: Methanol (Solvent) / Water (Anti-solvent - Optional).[1]

Step-by-Step Methodology:

-

Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of Methanol .

-

Reflux: Heat to reflux (65°C) with stirring.

-

Observation: If the solid does not dissolve completely, add Methanol in 5 mL portions until a clear orange/yellow solution is obtained.

-

Filtration (Hot): If insoluble black specks remain (charcoal/impurities), filter the hot solution through a pre-warmed glass frit or Celite pad.

-

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

-

Precipitation: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes.

-

Optional: If yield is low, add cold water dropwise until turbidity persists, then cool.[1]

-

-

Isolation: Filter the crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2 x 10 mL of ice-cold Methanol . (Do not use room temp methanol, or you will lose product).[1]

-

Drying: Dry under vacuum at 40°C.

Synthesis Workup (Solubility-Driven)

When synthesizing this compound (e.g., via nitration of methyl 4-aminobenzoate or methyl 4-acetamidobenzoate), the reaction mixture is typically acidic.[1]

-

Quenching: Pour the acidic reaction mixture onto crushed ice/water (approx. 5x volume).

-

Filtration: Collect the crude precipitate.

-

Acid Removal: Wash the solid extensively with water to remove residual acid (H₂SO₄/HNO₃).[1]

-

Drying: The crude solid can be wet-transferred directly to the recrystallization flask if Methanol is used (water is miscible).[1]

Part 4: Thermodynamic & Safety Considerations

-

Enthalpy of Dissolution: Dissolution in alcohols is endothermic (requires heat).[1]

-

Safety (SDS Insights):

References

-

Arctom Scientific. (n.d.).[1] this compound (CAS 54226-20-9) Product Entry.[1][5] Retrieved from [1]

-

World Intellectual Property Organization. (2020).[1] Patent WO2020094156A1: Bicyclic heterocyclic substituted pyridine-2(1H)-one derivatives.[1] (Describes synthesis and use of this compound as an intermediate, including reduction in methanol). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Methyl 3,5-dinitrobenzoate (Analogous Compound Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

-

BenchChem. (2025).[1] Synthesis and Properties of Nitrobenzoate Esters. (General protocols for nitro-ester purification). Retrieved from [1]

Sources

A Comprehensive Safety and Handling Guide for Methyl 4-amino-3,5-dinitrobenzoate

Introduction and Compound Profile

Methyl 4-amino-3,5-dinitrobenzoate is a complex organic molecule incorporating several functional groups that dictate its chemical reactivity and toxicological profile: an aromatic amine, two nitro groups, and a methyl ester. These features are common in various industrial and pharmaceutical compounds, suggesting its potential utility as a synthetic intermediate.[1] The presence of multiple nitro groups on an aromatic ring, in particular, raises significant safety considerations that demand rigorous handling protocols.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source Analogy |

| Molecular Formula | C₈H₇N₃O₆ | (Calculated) |

| Molecular Weight | 241.16 g/mol | (Calculated) |

| Appearance | Likely a pale-yellow to orange crystalline solid | [2][3] |

| Melting Point | Expected to be in the range of 100-200 °C, similar to related dinitro compounds.[3][4][5] | [3][4][5] |

| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents. | [5] |

| Stability | Stable under normal conditions.[5] | [5] |

Hazard Identification and GHS Classification

Based on the known hazards of its constituent functional groups, this compound is predicted to be a hazardous substance. The Globally Harmonized System (GHS) classification is anticipated to include warnings for acute toxicity, skin and eye irritation, and potential for allergic skin reactions.

Predicted GHS Hazard Statements:

-

H302: Harmful if swallowed. (Analog: Methyl 4-amino-3-nitrobenzoate)[6][7]

-

H315: Causes skin irritation. (Analog: Methyl 4-Amino-3-methylbenzoate)[8]

-

H317: May cause an allergic skin reaction. (Analog: Methyl 4-chloro-3,5-dinitrobenzoate)[9]

-

H319: Causes serious eye irritation. (Analog: Methyl 4-Amino-3-methylbenzoate)[8]

-

H373: May cause damage to organs through prolonged or repeated exposure. (Analog: m-Dinitrobenzene)[3]

GHS Pictograms:

Caption: Predicted GHS pictograms for this compound.

Safe Handling and Storage Protocols

The primary principle for handling this compound is the minimization of exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is essential.

-

Ventilation: All handling of solid material and solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when there is a splash hazard.[5][11] | Prevents eye irritation and serious eye damage from dust or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron is also required.[7] | Protects against skin irritation and potential absorption. Contaminated gloves should be removed using proper technique and disposed of as hazardous waste.[12] |

| Respiratory Protection | For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[2][4][7] | Minimizes the risk of inhaling fine particles of the compound. |

3.2. Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from sources of ignition, heat, and direct sunlight.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or explosive reactions.[5][14]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an exposure or spill is critical.

4.1. First-Aid Measures

The following protocols are based on established procedures for similar chemical compounds.[15]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14][16]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][16] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[14]

4.2. Accidental Release Measures

A calm and systematic approach is necessary to manage spills effectively.

Caption: Workflow for responding to an accidental release of this compound.

Fire-Fighting Measures

The dinitro functionality suggests that this compound may be combustible and could decompose under high heat to produce toxic gases such as nitrogen oxides and carbon monoxide.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[8][16]

-

Specific Hazards: In a fire, thermal decomposition can lead to the release of irritating and toxic gases.[17] For dinitro-aromatic compounds, there is also a potential for explosion if heated under confinement.[2][13]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and decomposition products.[4][7]

Toxicological and Ecological Information

6.1. Toxicological Profile

-

Acute Toxicity: Expected to be harmful if swallowed, based on analogs.[6][7] The precise LD50 is not known.

-

Skin and Eye Irritation: Predicted to be an irritant to both skin and eyes.[8]

-

Sensitization: May cause an allergic skin reaction.[9]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data for this compound. However, some nitroaromatic compounds are known to have mutagenic or carcinogenic properties. Therefore, it should be handled as a potential carcinogen with extreme caution.[18]

-

Target Organ Effects: Prolonged or repeated exposure may cause damage to organs, potentially affecting the central nervous system, liver, and blood (methemoglobinemia).[3][18]

6.2. Ecological Information

The environmental fate of this compound has not been determined. However, nitroaromatic compounds are often toxic to aquatic life and may persist in the environment.[3] Therefore, it is imperative to prevent its release into drains, soil, or waterways.[4][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste treatment, storage, and disposal facility.

-

Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.[4]

References

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TCI Chemicals.

- Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem.PubChem.

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.

- Hazardous Substance Fact Sheet - NJ.gov.NJ.gov.

- Methyl 3,5-dinitrobenzoate SDS, 2702-58-1 Safety D

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety. (2022, January 31).

- Methyl 4-nitrobenzoate SDS, 619-50-1 Safety D

- Methyl 4-amino-3-methylbenzoate - SAFETY D

- NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene - CDC.CDC.

- Material Safety D

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.American Chemistry Council.

- 3,5-Dinitrobenzoic acid - Santa Cruz Biotechnology.Santa Cruz Biotechnology.

- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.

- SAFETY D

- SDS Section 5 – Firefighting Measures | Safety Data Sheet Prepar

- Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem.PubChem.

- Methyl 4-amino-3,5-dimethylbenzo

- SAFETY DATA SHEET - Fisher Scientific. (2025, October 24). Fisher Scientific.

- Safety Data Sheet - Dyno Nobel. (2020, July 20). Dyno Nobel.

- 4-Amino-3,5-dinitrobenzoic acid | C7H5N3O6 | CID 277929 - PubChem.PubChem.

- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.

- Methyl 4-methyl-3,5-dinitrobenzoate | C9H8N2O6 | CID 4366501 - PubChem.PubChem.

- Personal Protective Equipment Guidance - Dow. (2012, June 8). Dow.

- Methyl 4-amino-3-iodo-5-nitrobenzoate - Toxics Release Inventory. (2025, October 15). U.S. Environmental Protection Agency.

- Methyl 3,5-dinitrobenzo

- Methyl 4-Amino-3-methylbenzoate | 18595-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd.Tokyo Chemical Industry.

Sources

- 1. Methyl 4-amino-3,5-dimethylbenzoate [myskinrecipes.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene [cdc.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. dynonobel.com [dynonobel.com]

- 14. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 15. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. nj.gov [nj.gov]

Technical Guide: Methyl 4-amino-3,5-dinitrobenzoate in Energetic Materials

This guide provides an in-depth technical analysis of Methyl 4-amino-3,5-dinitrobenzoate (MADNB) , a critical intermediate in the synthesis of insensitive high explosives (IHEs) and energetic polymers.

Executive Summary

This compound (MADNB) represents a classic "push-pull" aromatic system utilized in the synthesis of thermally stable, insensitive energetic materials. Characterized by an electron-donating amino group (

While structurally distinct from heterocyclic energetics like LLM-105 (pyrazine-based) or LLM-116 (pyrazole-based), MADNB serves as a vital benzene-based precursor for TATB-like analogues and high-performance benzimidazole polymers.

Part 1: Molecular Architecture & Energetic Potential

The "Push-Pull" Stabilization Mechanism

The utility of MADNB in energetic materials stems from its electronic structure. The amino group acts as a

-

Desensitization: This conjugation reduces the bond order of the nitro groups, making them less susceptible to accidental initiation (impact/friction).

-

Crystal Density: The planar geometry facilitates "graphitic-like" layer stacking in the crystal lattice, increasing density—a key factor in detonation velocity (

).

Key Physical Parameters (Precursor vs. Derivative)

| Property | MADNB (Precursor) | ADNBA (Energetic Acid) | Ammonium ADNBA (Salt) |

| Formula | |||

| Oxygen Balance | -98.7% | -77.5% | -61.5% |

| Density ( | ~1.55 g/cm³ (est) | 1.78 g/cm³ | 1.84 g/cm³ |

| Decomp.[1][2][3][4] Temp ( | ~140°C | 285°C | >300°C |

| Role | Intermediate | Precursor/Explosive | Insensitive Explosive |

Part 2: Synthesis of this compound[5]

The synthesis requires the controlled nitration of methyl 4-aminobenzoate (PABA methyl ester). Direct nitration of the ester is preferred over nitrating the acid to maintain solubility and control exotherms.

Diagram 1: Synthetic Pathway

Caption: Electrophilic aromatic substitution pathway for the dinitration of methyl 4-aminobenzoate.

Detailed Protocol: Dinitration

Safety Warning: This reaction involves mixed acids and exothermic processes. Perform in a fume hood with blast shielding.

-

Preparation of Mixed Acid:

-

In a jacketed reactor, cool 98% Sulfuric Acid (

) to 0°C. -

Slowly add 98% Fuming Nitric Acid (

) while maintaining temperature <10°C. Ratio: 1:1 v/v (approx. 2.2 molar equivalents of

-

-

Substrate Addition:

-

Reaction Phase:

-

Allow temperature to rise to 50–60°C . Maintain for 2–3 hours. The first nitro group adds easily; the second requires thermal energy due to the deactivated ring.

-

-

Quenching & Isolation:

-

Pour the reaction mixture over crushed ice (ratio 1:5).

-

The yellow precipitate (MADNB) is filtered, washed with cold water until pH neutral, and recrystallized from Ethanol or DMF .

-

Part 3: Energetic Applications & Derivatives[1][8][9]

MADNB is rarely used as the final explosive due to its methyl ester "dead weight" (non-energetic carbon). Its primary value is as a scaffold for high-performance derivatives.

Diagram 2: Downstream Energetic Pathways

Caption: Divergent synthesis pathways converting MADNB into energetic salts, hydrazides, and polymers.

Pathway A: Synthesis of Energetic Salts (ADNBA Series)

The most common application is the hydrolysis of the ester to the free acid, followed by neutralization with energetic bases.

-

Step 1 (Hydrolysis): Reflux MADNB in 10% HCl for 4 hours. The ester cleaves to form 4-amino-3,5-dinitrobenzoic acid (ADNBA) .

-

Step 2 (Salt Formation): React ADNBA with ammonia (

) or hydrazine (-

Product: Ammonium 4-amino-3,5-dinitrobenzoate.

-

Performance: Density: 1.84 g/cm³; Detonation Velocity (

): ~7,800 m/s. -

Advantage: This salt is an "Insensitive High Explosive" (IHE), comparable to TATB in safety but easier to synthesize.

-

Pathway B: Energetic Hydrazides

Direct reaction of MADNB with hydrazine hydrate yields 4-amino-3,5-dinitrobenzohydrazide .

-

Mechanism: Nucleophilic acyl substitution.

-

Energetic Profile: The hydrazide group (

) adds nitrogen content and reduces oxygen balance deficits. -

Application: Used as a precursor for high-nitrogen heterocyclic propellants.

Part 4: Critical Experimental Considerations

Thermal Stability Analysis (DSC/TGA)

When characterizing MADNB derivatives, Differential Scanning Calorimetry (DSC) typically reveals:

-

MADNB (Ester): Sharp endotherm (melting) followed by broad exotherm (decomposition) >200°C.

-

ADNBA Salts: Often show no melting point, decomposing directly >300°C. This high thermal stability makes them ideal for deep-well perforation explosives or aerospace applications.

Impurity Profiling

Common impurities in the synthesis include:

-

Mononitro species: Result of low nitration temperature.

-

Oxidation byproducts: Result of insufficient cooling during mixed acid addition.

-

Validation: Use HPLC (C18 column, Methanol/Water gradient) to ensure >98% purity before proceeding to salt formation.

References

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for general nitration mechanisms of amino-benzoates).

-

Bellamy, A. J. (2010). "TATB and Related Compounds: Synthesis and Properties." Propellants, Explosives, Pyrotechnics. (Discusses the amino-nitro-benzene structural motif).

-

Sikder, A. K., et al. (2001). "Synthesis and Characterization of New Energetic Materials." Journal of Hazardous Materials. (Provides characterization data for dinitrobenzoic acid derivatives).

-

PubChem Compound Summary. "Methyl 3,5-dinitrobenzoate" and related derivatives.

Sources

Thermal Stability and Decomposition of Amino-Dinitrobenzoate Esters

Executive Summary

Amino-dinitrobenzoate esters (e.g., ethyl 4-amino-3,5-dinitrobenzoate) represent a critical class of compounds situated at the intersection of energetic materials chemistry and pharmaceutical intermediates . Structurally, they combine the high-energy density of polynitro-aromatics with the chemical versatility of ester linkages and amino-donor groups.

This guide provides a rigorous technical analysis of their thermal behavior. Unlike simple nitro-aromatics, the presence of the amino group (

Structural Context & Physicochemical Properties[1][2][3][4][5]

The "Push-Pull" Electronic System

The thermal stability of amino-dinitrobenzoate esters is governed by the competition between ring stabilization and substituent lability.

-

The Donor (Amino): The

group acts as a strong -

The Acceptor (Nitro/Ester): The

and ester groups withdraw electron density. -

Intramolecular H-Bonding: A critical feature is the formation of a 6-membered hydrogen-bonded ring between the amino proton and the nitro oxygen. This planarizes the molecule and raises the lattice energy, often resulting in higher melting points and distinct decomposition onsets compared to non-aminated analogs.

Representative Data (Class Averages)

Values below are synthesized from comparative data of 3,5-dinitrobenzoate and amino-nitro-aromatic analogs.

| Parameter | Typical Range | Critical Note |

| Melting Point ( | 110°C – 150°C | Sharp endotherm; purity dependent. |

| Decomposition Onset ( | 230°C – 280°C | Highly exothermic; dependent on heating rate ( |

| Heat of Decomposition ( | 1200 – 1800 J/g | Sufficient energy for deflagration-to-detonation transition (DDT). |

| Activation Energy ( | 140 – 180 kJ/mol | Calculated via isoconversional methods (e.g., Kissinger). |

Decomposition Mechanisms

The decomposition of amino-dinitrobenzoate esters is not a single-step event.[1] It involves competing pathways determined by the physical state (solid vs. melt) and confinement.

Primary Pathway: C-NO Homolysis

In the melt phase, the rate-determining step (RDS) is typically the homolytic cleavage of the C-NO

Secondary Pathway: Ester Pyrolysis vs. Hydrolysis

-

Pyrolysis: At high temperatures (

C), the ester linkage may undergo -

Hydrolysis: If moisture is present (improper drying), the ester cleaves before the nitro groups decompose, altering the safety profile significantly (the free acid is often less stable).

Mechanistic Visualization

The following diagram illustrates the bifurcation between the radical mechanism (energetic failure) and the ionic/molecular mechanism (hydrolysis).

Caption: Dual-pathway decomposition model showing the critical divergence between thermal homolysis (high risk) and hydrolytic degradation (stability failure).

Self-Validating Experimental Protocols

To ensure Scientific Integrity , the following workflow employs "internal checks" to validate data quality. Do not proceed to kinetic calculation if the validation steps fail.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine

, -

Protocol:

-

Sample Prep: 1-2 mg in Al

O -

Rates (

): Run dynamic scans at 2.5, 5, 10, and 20 K/min. -

Atmosphere: Nitrogen (50 mL/min).

-

-

Causality: Multiple heating rates are mandatory to detect if the mechanism changes with temperature (isoconversional check). If the peak shape changes drastically with

, a single kinetic triplet (

Thermogravimetric Analysis (TGA)

-

Objective: Distinguish between volatile loss (solvent/moisture) and degradation.

-

Protocol:

-

Heat from 30°C to 600°C at 10 K/min.

-

Validation Check: If mass loss occurs before the DSC endotherm (melting), the sample is solvated. Stop and dry the sample. True decomposition should coincide with the DSC exotherm.

-

Kinetic Analysis Workflow (The "Self-Check" Loop)

Do not rely on a single method. Use the ASTM E698 (Kissinger) approach for a quick estimate, but validate with Ozawa-Flynn-Wall (OFW) or Friedman isoconversional methods.

Caption: Self-validating kinetic workflow ensuring data integrity before calculating safety parameters.

Kinetic Parameters & Safety Assessment

Calculating Activation Energy ( )

Using the Kissinger equation (Eq. 1), where

-

Interpretation: A plot of

vs -

Target Value: For stable amino-dinitrobenzoates,

should exceed 140 kJ/mol . Values below 100 kJ/mol indicate instability unsuitable for standard processing.

Critical Safety Temperatures

Once

- (Self-Accelerating Decomposition Temperature): The temperature at which heat generation exceeds heat loss in a specific package.

- : The temperature at which the material will decompose significantly within 24 hours.

Warning: Amino-dinitrobenzoates often exhibit autocatalysis. If the TGA shows a "slow start" followed by rapid acceleration, standard Arrhenius kinetics may underestimate the risk. Always perform a 24-hour isothermal hold at

to check for induction periods.

References

-

Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.

-

ASTM International. (2016). ASTM E698-16: Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials.

-

Soman, A.R., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Quimica Nova.[2]

-

Rao, K., & Yoganarasimhan, S. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters.[3][4] Proceedings of the Indian Academy of Sciences.[3]

-

Gao, H., et al. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry.

Sources

Methodological & Application

Synthesis of methyl 4-amino-3,5-dinitrobenzoate from 4-chloro-3,5-dinitrobenzoate

This Application Note is designed for research chemists and process development scientists. It details the synthesis of methyl 4-amino-3,5-dinitrobenzoate via Nucleophilic Aromatic Substitution (

Abstract & Scope

This protocol outlines the conversion of methyl 4-chloro-3,5-dinitrobenzoate to this compound using ammonia. The presence of two nitro groups at the ortho positions relative to the chlorine atom creates a highly electron-deficient ring, activating the substrate for rapid and clean

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism (

-

Activation: The two nitro groups (

) and the ester group ( -

Addition: Ammonia attacks the carbon bearing the chlorine (ipso-carbon), forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the oxygen atoms of the nitro groups.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the amino product.

Reaction Pathway Diagram

Caption: Logical flow of the

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications | Hazard Class |

| Methyl 4-chloro-3,5-dinitrobenzoate | Substrate | >98% Purity | Irritant, Skin Sensitizer |

| Ammonia ( | Nucleophile | 7N in Methanol (preferred) or 28% Aqueous | Corrosive, Toxic |

| Methanol (MeOH) | Solvent | Anhydrous (ACS Grade) | Flammable, Toxic |

| Ethyl Acetate / Hexanes | Workup | ACS Grade | Flammable |

Critical Note on Starting Material: This protocol assumes the use of the methyl ester . If you possess the carboxylic acid (4-chloro-3,5-dinitrobenzoic acid), you must perform a Fischer Esterification (MeOH/

, Reflux, 4h) prior to amination. Direct amination of the acid may lead to ammonium salt formation rather than substitution.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol (2.61 g) of methyl 4-chloro-3,5-dinitrobenzoate in 50 mL of Methanol .

-

Process Control: Ensure complete dissolution. If the solid persists, gently warm to 30°C, then cool back to 0°C in an ice bath.

Step 2: Nucleophilic Addition

-

While stirring at 0°C, slowly add 25.0 mmol (approx. 3.6 mL of 7N solution) of Ammonia in Methanol dropwise.

-

Why Methanolic Ammonia? Using anhydrous ammonia prevents potential hydrolysis of the ester to the carboxylic acid, which is a risk with aqueous ammonium hydroxide.

-

-

The solution will likely deepen in color (yellow/orange) due to the formation of the charge-transfer complex.

Step 3: Reaction Maintenance

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2 to 4 hours .

-

Monitoring: Check progress via TLC (30% Ethyl Acetate in Hexanes).

-

Starting Material (

~0.6): UV active, faint yellow. -

Product (

~0.4): UV active, distinct bright yellow/orange spot.

-

Step 4: Workup & Isolation

-

Option A (Precipitation): Pour the reaction mixture into 200 mL of ice-cold water . The product, being less soluble in water than the starting material, should precipitate as a yellow solid. Filter, wash with cold water, and dry.

-

Option B (Extraction - Recommended for High Purity):

-

Evaporate the methanol under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL) .

-

Wash with Water (2 x 30 mL) to remove ammonium chloride (

). -

Wash with Brine (1 x 30 mL) .

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Purification

-

Recrystallization: If necessary, recrystallize from hot Ethanol or a Methanol/Water mixture.

-

Yield: Typical yields range from 85% to 95% .

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

| Technique | Expected Signal | Structural Assignment |

| Aromatic Protons (symm. due to 3,5-dinitro) | ||

| IR Spectroscopy | 3300 - 3450 | N-H Stretch (Primary Amine) |

| 1710 - 1730 | C=O[1][2] Stretch (Ester) | |

| 1530, 1350 |

Workflow Visualization

Caption: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.

Safety & Handling (Critical)

-

Polynitro Compounds: 3,5-dinitrobenzoate derivatives are energetic. While generally stable, they should not be subjected to excessive heat (>150°C) or shock.

-

Ammonia: Inhalation hazard. Perform all additions in a functioning fume hood.

-

Skin Sensitization: Dinitro-chlorobenzenes are potent sensitizers (similar to DNCB). Double-gloving (Nitrile) is mandatory to prevent contact dermatitis.

References

-

Mechanism of

: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link -

Synthesis of Nitro-Benzoates: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 7, p. 93 (1927). (General procedure for nitration and esterification precursors). Link

-

Ammonia Reactivity: Hartwig, J. F. (2009). Evolution of C–H Bond Functionalization Chemistry. (Context on amine synthesis). Nature. Link

-

Safety Data: PubChem Compound Summary for Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Link

Sources

Nucleophilic aromatic substitution (SNAr) to form methyl 4-amino-3,5-dinitrobenzoate

Executive Summary

This application note details the robust synthesis of methyl 4-amino-3,5-dinitrobenzoate utilizing a Nucleophilic Aromatic Substitution (

Unlike standard electrophilic substitutions, this protocol exploits the electronic deficiency of the methyl 4-chloro-3,5-dinitrobenzoate scaffold. The presence of two ortho-nitro groups and a para-ester moiety creates a highly activated substrate, allowing for rapid displacement of the chloride leaving group by ammonia under mild conditions. This guide prioritizes regioselectivity, safety regarding polynitro-aromatics, and yield optimization.

Mechanistic Insight & Chemical Logic

Electronic Activation

The reaction is a classic addition-elimination mechanism. The substrate, methyl 4-chloro-3,5-dinitrobenzoate, possesses three strong electron-withdrawing groups (EWGs):

-

Two Nitro groups (

): Located at the 3,5-positions (ortho to the leaving group). These exert a powerful inductive ( -

Methyl Ester (

): Located at the 1-position (para to the leaving group), further stabilizing the anionic intermediate.

The Meisenheimer Complex

Upon nucleophilic attack by ammonia (

Reaction Pathway Diagram

The following diagram illustrates the transition states and the stabilization of the intermediate.

Figure 1: Mechanistic pathway of the

Safety & Material Handling (Critical)

WARNING: Polynitro aromatic compounds are potentially shock-sensitive and explosive. While the ester derivative is generally more stable than the parent acid or toluene derivatives, strict adherence to safety protocols is mandatory.

-

Explosion Hazard: Avoid heating dry solids. Do not grind the final product heavily in a mortar.

-

Thermal Runaway: The aminolysis reaction is exothermic. Controlled addition of ammonia and temperature monitoring are required.

-

Toxicity: Dinitrobenzoates are toxic and potential mutagens. Ammonia is a respiratory irritant. Work strictly within a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol

Materials & Reagents

| Component | Role | Grade/Spec |

| Methyl 4-chloro-3,5-dinitrobenzoate | Substrate | >97% Purity |

| Ammonia ( | Nucleophile | 7N in Methanol (Preferred) or 28% Aqueous |

| Tetrahydrofuran (THF) | Co-solvent | Anhydrous (if moisture sensitive) |

| Methanol (MeOH) | Solvent | HPLC Grade |

| Ethyl Acetate / Hexane | Workup | ACS Grade |

Scientist's Note: We prefer 7N Ammonia in Methanol over aqueous ammonia. Using methanolic ammonia minimizes the risk of hydrolyzing the methyl ester to the carboxylic acid (saponification), which is a common side reaction in aqueous basic media.

Step-by-Step Procedure (10 mmol Scale)

-

Preparation of Substrate Solution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.61 g (10 mmol) of Methyl 4-chloro-3,5-dinitrobenzoate in 20 mL of THF .

-

Rationale: THF ensures complete solubility of the hydrophobic aromatic substrate.

-

-

Nucleophilic Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add 5.0 mL (35 mmol, 3.5 eq) of 7N

in Methanol dropwise over 5 minutes. -

Observation: The solution will likely darken (deep yellow/orange) immediately due to the formation of the charge-transfer complex or the Meisenheimer intermediate.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (25°C).

-

Stir for 2–4 hours .

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexanes).

-

Starting Material

: ~0.7 (UV Active) -

Product

: ~0.4 (Yellow/Orange spot, UV Active) -

Note: The amine product is more polar than the chloro-precursor.

-

-

-

Workup & Isolation:

-

Option A (Precipitation): Pour the reaction mixture into 100 mL of ice-cold water . The product should precipitate as a bright yellow/orange solid. Stir for 15 minutes. Filter utilizing a Buchner funnel.

-

Option B (Extraction - if oil forms): Evaporate volatiles under reduced pressure. Redissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (20 mL). Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Methanol or Ethanol/Water (9:1) if necessary.

-

Yield Expectations: 85–95%.

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To ensure the trustworthiness of the synthesized material, compare analytical data against these standards:

-

Appearance: Yellow to orange crystalline solid.

-

Melting Point: 107–109 °C (Lit. value for similar dinitrobenzoates, verify specifically for the 4-amino derivative which is typically higher, often ~160°C range depending on polymorphs). Note: The chloro-precursor melts lower; a shift upward usually indicates substitution.

-

H NMR (DMSO-

- 8.6–8.8 ppm (s, 2H, Ar-H ). Symmetric protons.

-

8.0–8.5 ppm (bs, 2H, -NH

-

3.8–3.9 ppm (s, 3H, -COOCH

-

IR Spectroscopy:

-

~3400, 3300 cm

(N-H stretch, primary amine doublet). -

~1720 cm

(C=O ester stretch). -

~1530, 1340 cm

(N-O nitro stretch).

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete precipitation or oiling out.[1] | Use the extraction method (Option B). Ensure water is ice-cold during quench to maximize crystal formation. |

| Hydrolysis (Acid Formation) | Water present in reaction; Base too strong/hot. | Use anhydrous methanolic ammonia . Avoid aqueous ammonia. Ensure reaction temp does not exceed 30°C. |

| Incomplete Conversion | Old ammonia source (concentration low). | Use fresh 7N ammonia solution. Increase equivalents to 5.0 eq. |

| Dark/Black Impurities | Oxidation or decomposition. | Run reaction under Nitrogen ( |

References

-

Mechanism of

: Wikipedia Contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link] -

General Synthesis of Nitro-Benzoates: Cohen, J. B., & McCandlish, D. (1905). The substitution of the halogen in chloronitrobenzoic acids and their esters. Journal of the Chemical Society, Transactions. [Link]

-

Reaction Monitoring: Master Organic Chemistry. (2018).[2][3] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 4-Amino-3,5-dinitrobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-amino-3,5-dinitrobenzoate, a key intermediate in various research and development applications. Direct nitration of the parent compound, methyl 4-aminobenzoate, is often complicated by the protonation of the amine in the strongly acidic nitrating medium, leading to undesirable side products and poor regioselectivity.[1][2][3] Therefore, this guide details a robust, three-step procedure involving the protection of the amine functional group via acetylation, followed by a controlled dinitration, and concluding with deprotection to yield the target molecule. This method ensures higher yield, purity, and reproducibility. A thorough discussion of the underlying reaction mechanisms and critical safety protocols is also provided for the benefit of researchers, scientists, and drug development professionals.

Mechanistic Insights and Strategic Considerations

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, methyl 4-aminobenzoate, possesses two substituents with opposing electronic effects:

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the benzene ring.[2]

-

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.[4][5]

Under neutral or basic conditions, the activating -NH₂ group would dominate, directing incoming electrophiles to the ortho positions (C3 and C5). However, nitration requires a strongly acidic environment, typically a mixture of concentrated nitric and sulfuric acids. In this medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2][6] This protonation fundamentally alters its electronic influence, transforming it into a strongly deactivating, meta-directing group.[1][6]

Consequently, direct nitration of methyl 4-aminobenzoate would involve competing directing effects from the meta-directing -NH₃⁺ group (at C4, directing to C2/C6) and the meta-directing -COOCH₃ group (at C1, directing to C3/C5). This leads to a complex mixture of products and is further complicated by the risk of oxidative degradation of the aniline moiety, often resulting in tarry by-products.[1][3]

The Acetyl Protection Strategy:

To circumvent these issues, a protection strategy is employed. The amino group is temporarily converted into an acetamido group (-NHCOCH₃) by reacting it with acetic anhydride.[3] The acetamido group is still an activating, ortho-, para-directing group, but its activating potential is moderated compared to a free amine. This moderation prevents unwanted oxidation and allows for a more controlled reaction. Crucially, the amide is stable in the nitrating medium, ensuring that the desired ortho-substitution (at C3 and C5) occurs cleanly before the protecting group is removed via hydrolysis.

Critical Safety Protocols: Handling Nitrating Agents

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of concentrated nitric acid and sulfuric acid ("mixed acid") is a potent oxidizing agent and is extremely corrosive.[7][8]

-

Hazard Assessment: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled, potentially causing explosions or fires.[7][9] Toxic nitrogen dioxide (NO₂) gas may also be evolved.[7]

-

Engineering Controls: All steps involving mixed acid must be performed inside a certified chemical fume hood with adequate ventilation.[7]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Acid-resistant gloves (e.g., butyl rubber or Viton®).

-

Chemical splash goggles and a full-face shield.[7]

-

A flame-resistant lab coat.

-

-

Reaction Control: The nitrating agent must be added slowly and in a controlled manner to the substrate solution. The reaction temperature must be continuously monitored and maintained within the specified limits using an ice or ice-salt bath.[10][11]

-

Quenching Procedure: The reaction mixture must be quenched by slowly adding it to a large excess of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture, as this can cause violent boiling and splashing.[12][13]

-

Spill & Emergency: An emergency eyewash and shower station must be immediately accessible.[7] Spills should be neutralized with a suitable agent like sodium bicarbonate.

Experimental Workflow and Protocols

The recommended synthetic route is a three-step process, visualized in the workflow diagram below.

Caption: Recommended three-step synthesis workflow.

Reagents and Materials

| Reagent / Material | Grade | Supplier Example | Notes |

| Methyl 4-aminobenzoate | ReagentPlus®, ≥99% | Sigma-Aldrich | Starting material |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | Acetylating agent |

| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | J.T. Baker | Catalyst and solvent |

| Nitric Acid (HNO₃) | ACS Reagent, 68-70% | EMD Millipore | Nitrating agent |

| Methanol (CH₃OH) | ACS Grade | VWR | Recrystallization solvent |

| Glacial Acetic Acid | ACS Grade | BDH Chemicals | Solvent for acetylation |

| Deionized Water (H₂O) | Type II or better | - | For washing and workup |

| Crushed Ice | - | - | For temperature control and quenching |

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | - | For neutralization |

Protocol: Step A - Protection (Acetylation)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-aminobenzoate (15.1 g, 0.10 mol).

-

Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the solid is fully dissolved.

-

Reagent Addition: Carefully add acetic anhydride (11.5 mL, 0.12 mol) to the solution in a single portion.

-

Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 45 minutes.

-

Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water while stirring vigorously.

-

Filtration: Collect the resulting white precipitate (methyl 4-acetamidobenzoate) by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically >90%.

Protocol: Step B - Dinitration

-

Setup: Place the dried methyl 4-acetamidobenzoate (9.65 g, 0.05 mol) into a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolution & Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask. Stir the mixture until all the solid has dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.[8]

-

Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (11 mL, ~0.25 mol) to concentrated sulfuric acid (11 mL). Cool this mixture in an ice bath.

-

Addition of Nitrating Agent: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes.[14] CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant, vigorous stirring.[5]

-

Isolation & Washing: Collect the precipitated yellow solid (methyl 4-acetamido-3,5-dinitrobenzoate) by vacuum filtration. Wash the product extensively with cold deionized water, followed by a wash with a small amount of ice-cold methanol to remove impurities.[11][13]

-

Drying: Dry the product to a constant weight.

Protocol: Step C - Deprotection (Hydrolysis)

-

Setup: Place the crude dinitrated product from the previous step into a 250 mL round-bottom flask with a stir bar and reflux condenser.

-

Hydrolysis Medium: Add a mixture of 70 mL of ethanol and 30 mL of 5 M sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Isolation: Cool the reaction mixture in an ice bath. The product, this compound, should precipitate.

-

Filtration: Collect the solid product by vacuum filtration.

-

Neutralization & Washing: Wash the filter cake with cold water, followed by a slow wash with cold 5% sodium bicarbonate solution until effervescence ceases, and then finally with more cold water.

-

Purification: Recrystallize the crude product from methanol or an ethanol/water mixture to obtain the pure dinitro derivative.

-

Drying: Dry the final product under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

¹H NMR Spectroscopy: Confirm the aromatic substitution pattern and the presence of all functional groups. The two aromatic protons should appear as a singlet due to the symmetrical substitution pattern.

-

¹³C NMR Spectroscopy: Verify the number of unique carbon environments.

-

FT-IR Spectroscopy: Identify characteristic vibrational frequencies for the N-H stretches of the amine, the C=O stretch of the ester, and the symmetric/asymmetric stretches of the nitro groups.

-

Mass Spectrometry: Confirm the molecular weight of the final compound.

References

- Vertex AI Search. (2018, April 30).

- Chemistry Stack Exchange. (2019, May 25).

- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.

- Khan Academy.

- Wikipedia.

- YouTube. (2024, June 7).

- ResearchGate. (2016, October 5).

- CDC Stacks.

- University Course Material.

- BYJU'S.

- University Course Material.

- PrepChem.com.

- CCS Norway.

- European Commission, Public Health. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.

- Sciencemadness.org. (2017, April 4).

- Supporting Information.

- PMC.

- Williamson, K. L. Macroscale and Microscale Organic Experiments.

- WebAssign.

- Jasperse, C.

- ChemicalBook.

- Anasazi Instruments.

- University of Missouri – Kansas City. (2007).

- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.

- ResearchGate. (2025, August 10).

- Sigma-Aldrich. (2021, January 22).

- YouTube. (2013, January 20). Aromatic 3b.

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. Khan Academy [khanacademy.org]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. webassign.net [webassign.net]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. m.youtube.com [m.youtube.com]

Using methyl 4-amino-3,5-dinitrobenzoate in benzimidazole synthesis

Application Note: High-Fidelity Synthesis of Functionalized Benzimidazoles from Methyl 4-amino-3,5-dinitrobenzoate

Executive Summary

This compound is a high-value scaffold for Diversity-Oriented Synthesis (DOS). Unlike simple phenylenediamines, this precursor offers a "push-pull" electronic system—an electron-rich amine flanked by electron-withdrawing nitro and ester groups. Its reduction yields methyl 3,4,5-triaminobenzoate, a versatile but air-sensitive intermediate.

This guide details the "Reduction-Cyclization Cascade" , a protocol designed to mitigate the instability of the triamine intermediate while accessing C2-substituted-4-amino-benzimidazoles. These motifs are critical in kinase inhibitors (e.g., substituted benzimidazoles targeting EGFR/VEGFR) and DNA-binding fluorophores.

Strategic Overview & Mechanism

The transformation relies on the generation of a 1,2,3-triamine system. The presence of the C4-amino group in the final benzimidazole provides a unique handle for orthogonal functionalization (e.g., Sandmeyer reactions, reductive aminations, or heterocyclizations).

Critical Design Considerations:

-

Intermediate Instability: The 3,4,5-triaminobenzoate intermediate is highly susceptible to oxidative polymerization (forming iminoquinones) upon exposure to air. Protocol Design: We utilize a "telescoped" (one-pot) or rapid-transfer methodology.

-

Regioselectivity: While the starting material is symmetric, the cyclization breaks symmetry. The resulting product is a methyl 4-amino-1H-benzimidazole-6-carboxylate.

-

Chemospecificity: The C4-amine is less nucleophilic than the newly formed amino groups derived from the nitro reduction; however, in the triamine state, steric crowding dictates the cyclization efficiency.

Pathway Visualization

Caption: Synthetic pathway from dinitrobenzoate to benzimidazole, highlighting the critical unstable triamine intermediate.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preparation of the Triamine)

Note: This step must be performed in an inert atmosphere. Do not store the product.

Materials:

-

This compound (1.0 equiv)

-

Pd/C (10 wt% loading, 0.1 equiv by mass)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (balloon or Parr shaker at 30 psi)

Procedure:

-

Setup: In a flame-dried round-bottom flask, suspend this compound in degassed Methanol (0.1 M concentration).

-

Catalyst Addition: Under a stream of Nitrogen, carefully add Pd/C. Caution: Pd/C can ignite methanol vapors in air.

-

Reduction: Purge the vessel with Hydrogen gas (x3). Stir vigorously under H2 atmosphere (balloon pressure is sufficient for <1g scale; use 30 psi for >1g) at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (yellow/orange) should disappear, replaced by a polar, UV-active spot (often streaks due to amine oxidation on silica).

-

Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) into a receiving flask containing the cyclization partners (see Protocol B).

-